4-Chloro-2-propylquinazoline
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Overview
Description
4-Chloro-2-propylquinazoline is a quinazoline derivative, a class of nitrogen-containing heterocyclic compounds. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The molecular formula of this compound is C11H11ClN2, and it has a molecular weight of 206.67 g/mol .
Preparation Methods
The synthesis of 4-Chloro-2-propylquinazoline can be achieved through various synthetic routes. One common method involves the reaction of 4-chloroanthranilic acid with propylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial production methods often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, phase-transfer catalysis and microwave-assisted reactions are employed to improve efficiency and reduce reaction times .
Chemical Reactions Analysis
4-Chloro-2-propylquinazoline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted quinazoline derivatives .
Scientific Research Applications
4-Chloro-2-propylquinazoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-propylquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The inhibition of these enzymes can result in reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
4-Chloro-2-propylquinazoline can be compared with other quinazoline derivatives such as:
4-Chloroquinazoline: Lacks the propyl group, which may affect its biological activity and chemical reactivity.
2-Propylquinazoline: Lacks the chloro substituent, which can influence its interaction with molecular targets.
4-Chloro-2-methylquinazoline: Similar structure but with a methyl group instead of a propyl group, leading to different physicochemical properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
Properties
CAS No. |
38154-41-5 |
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Molecular Formula |
C11H11ClN2 |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
4-chloro-2-propylquinazoline |
InChI |
InChI=1S/C11H11ClN2/c1-2-5-10-13-9-7-4-3-6-8(9)11(12)14-10/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
MYYOGUZASPXCGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=N1)Cl |
Origin of Product |
United States |
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